molecular formula C25H26ClN3O3 B254338 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide

4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide

Cat. No. B254338
M. Wt: 451.9 g/mol
InChI Key: NRRSIRQUXWYZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is known to possess various biochemical and physiological effects, making it an interesting candidate for further research.

Mechanism of Action

The exact mechanism of action of 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide possesses various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide in lab experiments is its ability to selectively target specific enzymes or receptors. This makes it an ideal candidate for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide. One potential area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of the compound's mechanism of action, which may lead to the development of new therapies for diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide is a promising compound that has gained significant attention in the scientific community. The compound possesses various biochemical and physiological effects, making it an interesting candidate for further research. Further studies on this compound may lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide involves the reaction of 1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid with N-cyclohexyl-N-methylbenzamide in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide has been shown to possess various pharmacological properties, making it an interesting candidate for further research. The compound has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide

Molecular Formula

C25H26ClN3O3

Molecular Weight

451.9 g/mol

IUPAC Name

4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide

InChI

InChI=1S/C25H26ClN3O3/c1-28(20-10-6-3-7-11-20)23(30)18-12-14-19(15-13-18)27-22-21(26)24(31)29(25(22)32)16-17-8-4-2-5-9-17/h2,4-5,8-9,12-15,20,27H,3,6-7,10-11,16H2,1H3

InChI Key

NRRSIRQUXWYZDB-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)NC3=C(C(=O)N(C3=O)CC4=CC=CC=C4)Cl

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)NC3=C(C(=O)N(C3=O)CC4=CC=CC=C4)Cl

Origin of Product

United States

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